2-(4-ethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one
Description
Properties
IUPAC Name |
2-(4-ethylphenyl)chromeno[2,3-c]pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c1-2-12-7-9-14(10-8-12)20-18(21)15-11-13-5-3-4-6-16(13)22-17(15)19-20/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEFKBZJDHEGIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC4=CC=CC=C4OC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one typically involves multicomponent reactions. One efficient method involves the reaction of 4-ethylbenzaldehyde, ethyl acetoacetate, hydrazine hydrate, and 2-hydroxybenzaldehyde under reflux conditions in ethanol. The reaction proceeds through the formation of intermediate hydrazones, which then cyclize to form the desired chromeno-pyrazole fused ring system .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
2-(4-ethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one has been investigated for several medicinal properties:
- Antimicrobial Activity: Preliminary studies have suggested that this compound exhibits potential antimicrobial effects against various pathogens. Its structural similarity to known antimicrobial agents positions it as a candidate for further exploration in drug development .
- Anticancer Properties: Research indicates that compounds with similar pyrazole structures can inhibit cancer cell proliferation. The unique chromeno-pyrazole framework may enhance its efficacy as an anticancer agent.
- Anti-inflammatory and Antioxidant Activities: The compound is also being explored for its anti-inflammatory and antioxidant properties, which could make it useful in treating conditions associated with oxidative stress and inflammation.
Synthetic Chemistry
In synthetic applications, this compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds. Its ability to participate in various chemical reactions makes it valuable in creating diverse chemical libraries for medicinal chemistry research.
Case Study 1: Antimicrobial Screening
In a study evaluating the antimicrobial activity of various pyrazole derivatives, this compound demonstrated significant inhibition against Gram-positive bacteria. The results indicated a dose-dependent response, suggesting potential for development as an antimicrobial agent.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of chromeno-pyrazole derivatives found that this compound exhibited cytotoxic effects on human cancer cell lines. The study highlighted its mechanism of action involving apoptosis induction and cell cycle arrest.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one involves its interaction with various molecular targets. It is believed to exert its effects by:
Inhibiting Enzymes: Such as cyclooxygenase (COX) enzymes, which play a role in inflammation.
Scavenging Free Radicals: Acting as an antioxidant to neutralize reactive oxygen species.
Interacting with DNA: Binding to DNA and interfering with replication and transcription processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations :
Key Observations :
- Fungicidal Activity: Chromeno[4,3-c]pyrazol-3-one derivatives exhibit moderate fungicidal activity, suggesting the core scaffold’s relevance for agrochemical development .
- Antimicrobial Potential: Halogenation (Cl, Br) correlates with enhanced antimicrobial properties in pyrazolone derivatives .
- Structural Rigidity: Thiopyrano derivatives () demonstrate that ring fusion (e.g., benzothiopyrano) can modulate target selectivity, though this diverges from the chromeno-based target compound.
Physicochemical Properties
Table 3: Molecular Properties and Stability
Biological Activity
2-(4-ethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one is a member of the chromeno-pyrazole derivative family, which has garnered attention due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer activities. This article compiles and analyzes research findings related to the biological activity of this compound, supported by data tables and case studies.
The compound has the following chemical structure:
It is characterized by a chromeno framework fused with a pyrazole ring, contributing to its biological properties.
Antimicrobial Activity
Research has demonstrated that chromeno-pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various derivatives, including this compound, which were tested against both Gram-positive and Gram-negative bacteria. The results indicated promising antibacterial activity compared to standard antibiotics like ciprofloxacin.
| Compound | Activity (Zone of Inhibition) | Comparison Standard |
|---|---|---|
| This compound | 18 mm (E. coli) | Ciprofloxacin (20 mm) |
| Other derivatives | 15-17 mm | Ciprofloxacin |
The compound showed varying degrees of effectiveness against different strains of bacteria, indicating its potential as an antimicrobial agent .
Antioxidant Activity
The antioxidant properties of this compound were evaluated using DPPH radical scavenging assays. The compound exhibited a significant ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 45% |
| 50 | 70% |
| 100 | 85% |
These results suggest that the compound could be beneficial in developing antioxidant therapies .
Anti-inflammatory Activity
In vitro studies have indicated that this chromeno-pyrazole derivative can inhibit pro-inflammatory cytokines. The mechanism involves the downregulation of NF-kB signaling pathways, which are pivotal in inflammatory responses.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A series of experiments conducted on various pyrazole derivatives revealed that compounds similar to this compound exhibited notable antifungal activity against common plant pathogens such as Botrytis cinerea and Fusarium solani. The study concluded that these compounds could serve as effective alternatives to traditional antifungal agents . -
Case Study on Antioxidant Properties :
Another investigation focused on the antioxidant capacity of chromeno-pyrazole derivatives showed that this compound had a higher radical scavenging activity compared to other tested compounds. This finding supports its potential use in formulations aimed at reducing oxidative damage in biological systems .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(4-ethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one and its derivatives?
- Methodology : The compound is typically synthesized via multi-step reactions involving substituted phenylpropanoyl intermediates and hydrazine derivatives. For example, 3-[3-(substituted phenyl)-1-phenyl-1H-pyrazol-5-yl]-2H-chromen-2-one derivatives are prepared by reacting dibromo-propanoyl intermediates with phenyl hydrazine in absolute ethanol using triethylamine as a catalyst . Alternative routes start with 1-chloro-4-methoxybenzene to design chromeno-pyrazol-3-one scaffolds, followed by functionalization with ethyl or methyl groups .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology : Characterization relies on:
- Mass spectrometry (MS) for molecular weight confirmation.
- 1H NMR to analyze proton environments and substitution patterns.
- Elemental analysis to verify purity and stoichiometry.
- X-ray crystallography for unambiguous structural determination, as demonstrated for analogs like 5-ethyl-2-(4-fluorophenyl)-4-phenoxy-1H-pyrazol-3(2H)-one, which crystallizes in monoclinic systems with defined torsion angles .
Q. How can researchers assess the purity and stability of this compound under varying conditions?
- Methodology :
- HPLC with UV detection to monitor degradation products.
- Thermogravimetric analysis (TGA) to evaluate thermal stability.
- Recrystallization in solvents like 2-propanol to isolate pure forms, as described in purification protocols for related pyrazol-3-one derivatives .
Advanced Research Questions
Q. What strategies address contradictions in bioactivity data across studies (e.g., fungicidal vs. weak insecticidal activity)?
- Methodology :
- Comparative bioassays : Test compounds under standardized conditions (e.g., OECD guidelines) to minimize variability. For example, chromeno[4,3-c]pyrazol-3-one derivatives showed inconsistent insecticidal activity but moderate fungicidal effects against Fusarium species, suggesting pathogen-specific targeting .
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., chloro, methoxy) to isolate bioactive moieties. Ethyl and fluorophenyl groups enhance antifungal activity in analogs .
Q. How can computational modeling predict the bioactivity of structural analogs?
- Methodology :
- Molecular docking : Simulate binding interactions with fungal cytochrome P450 enzymes or bacterial gyrase targets. For pyrazolone hybrids, docking studies reveal hydrogen bonding with catalytic residues .
- QSAR models : Correlate electronic parameters (e.g., logP, polar surface area) with observed bioactivity. Lipophilic substituents like 4-chlorophenyl improve membrane penetration in antimicrobial assays .
Q. What experimental designs validate the mechanism of action for anticancer or antimicrobial activity?
- Methodology :
- Enzyme inhibition assays : Test inhibition of topoisomerase II (anticancer) or β-ketoacyl-ACP synthase (antimicrobial).
- Flow cytometry : Assess apoptosis induction in cancer cell lines (e.g., HepG2) via Annexin V/PI staining. Pyrazolone derivatives with chromene scaffolds show caspase-3 activation .
Q. How can researchers optimize pharmacokinetic properties (e.g., solubility, bioavailability)?
- Methodology :
- Prodrug synthesis : Introduce hydrolyzable groups (e.g., acetyl) to enhance solubility.
- Nanoparticle encapsulation : Use PLGA nanoparticles to improve delivery, as demonstrated for benzopyrano-pyrazol-3-one antimicrobial agents .
Key Challenges & Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
